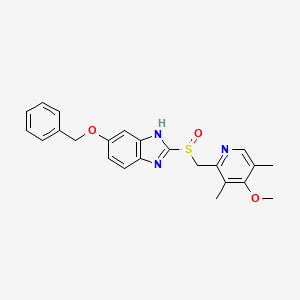

2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

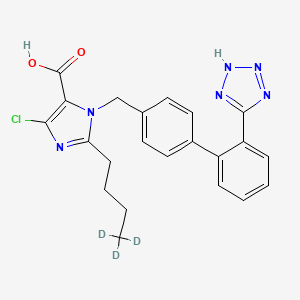

2-(Aminophenyl-d5)-phenylacetic acid sodium salt (2-(AP-d5)-PAA) is an important compound in the field of organic chemistry. It belongs to the class of compounds known as phenylacetic acids and is used in a variety of scientific and medical applications. It is a white, odorless, crystalline solid with a molecular weight of 373.4 g/mol. 2-(AP-d5)-PAA is an important intermediate in the synthesis of many compounds, as well as a useful marker for tracking metabolic pathways.

科学的研究の応用

Electrochemical Synthesis Applications

2-Amino-2-phenylacetic acid, related to 2-(Aminophenyl-d5)-phenylacetic acid sodium salt, has been synthesized via electrochemical reductive amination of keto acids. Utilizing electrodes like platinum black and palladium black, this process yields various amino acids, highlighting the compound's significance in electrochemical synthesis (Jeffery, Johansen, & Meisters, 1978).

Antifungal Activity

Phenylacetic acid and sodium phenylacetate, compounds closely related to 2-(Aminophenyl-d5)-phenylacetic acid sodium salt, have been isolated from Streptomyces humidus and demonstrated significant antifungal activity. These compounds effectively inhibit the growth of various fungal species, comparable to commercial fungicides (Hwang, Lim, Kim, Lee, & Moon, 2001).

Chemical Reactions Under Photostimulation

Phenylacetic acid dianions, chemically related to 2-(Aminophenyl-d5)-phenylacetic acid sodium salt, undergo interesting reactions with aryl halides under photostimulation, resulting in aryl substitution products. The nature of the counterion significantly influences the regiochemistry of these reactions (Nwokogu, Wong, Greenwood, & Wolfe, 2000).

Neuraminidase Inhibition

Hydrophobic phenylacetic acid derivatives, similar to 2-(Aminophenyl-d5)-phenylacetic acid sodium salt, have been synthesized and evaluated for their ability to inhibit neuraminidase in influenza A virus. These compounds, exhibiting potent inhibitory activity, could be significant in antiviral research (Lv & Shi, 2022).

Nutritional Management in Urea Cycle Disorders

Sodium phenylacetate, closely related to the sodium salt of 2-(Aminophenyl-d5)-phenylacetic acid, is used in managing urea cycle disorders. It conjugates with glutamine to form phenylacetylglutamine, which is excreted in urine, demonstrating the compound's utility in alternative pathway therapy (Scaglia, 2010).

特性

IUPAC Name |

sodium;2-[2-(2,3,4,5,6-pentadeuterioanilino)phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2.Na/c16-14(17)10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12;/h1-9,15H,10H2,(H,16,17);/q;+1/p-1/i1D,2D,3D,7D,8D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUYUTHJCBYZJK-ZAXNCOASSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=CC=CC=C2CC(=O)[O-])[2H])[2H].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12NNaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)

![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)

![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)